molecular formula C19H13ClFN3O4 B2502896 1-(2-chloro-6-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941909-48-4

1-(2-chloro-6-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2502896
CAS RN: 941909-48-4
M. Wt: 401.78
InChI Key: IHISPEIQZBXCDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions that introduce various substituents to a core structure. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves the introduction of different substituents such as chloro, hydroxyl, and nitro groups to the benzene ring . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides includes the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines, which are prepared by reducing substituted nitrobenzene compounds . These methods may provide insights into potential synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using spectroscopic methods like IR, 1H NMR, and HRMS, as seen in the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides . Additionally, X-ray diffraction analysis can unambiguously assign the structure of complex molecules, such as the one mentioned in the synthesis of pyrrolidine derivatives . These techniques would likely be employed to analyze the molecular structure of 1-(2-chloro-6-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include the formation of amide bonds and the introduction of substituents through electrophilic aromatic substitution or nucleophilic substitution reactions. The reactivity of the compound would be influenced by the electron-withdrawing or electron-donating effects of the substituents, such as the nitro group which is a strong electron-withdrawing group, potentially affecting the reactivity of the benzene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. For example, the presence of halogens can increase the density and influence the boiling and melting points. The nitro group can contribute to the acidity of the compound and affect its solubility in various solvents. The amide bond typically contributes to the compound's stability and its ability to form hydrogen bonds, which could affect its solubility and melting point .

Scientific Research Applications

Organic Synthesis and Drug Development

Compounds with dihydropyridine cores, such as the one , are frequently explored for their pharmacological properties and as intermediates in organic synthesis. For example, dihydropyridines have been synthesized and evaluated for their antibacterial activity, demonstrating the significance of the dihydropyridine scaffold in medicinal chemistry Matsumoto et al., 1984. Such studies suggest that the compound could be investigated for similar biological activities or as a precursor in the synthesis of biologically active molecules.

Material Science

In the realm of materials science, particularly in the synthesis of aromatic polyamides and polyimides, derivatives similar to the query compound are valuable. For instance, aromatic polyamides based on ether-carboxylic acids have been synthesized, showcasing the utility of aromatic and fluoro-substituted compounds in creating materials with desirable thermal and mechanical properties Yang, Hsiao, & Yang, 1999. This highlights potential applications of the query compound in developing advanced polymeric materials with specific performance characteristics.

Antiviral Research

Dihydropyridine derivatives have also been investigated for their antiviral properties, particularly as HIV integrase inhibitors Pace et al., 2007. This suggests another avenue of research for the query compound, exploring its potential as a lead compound in the development of new antiviral therapies.

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O4/c20-16-7-2-8-17(21)15(16)11-23-9-3-6-14(19(23)26)18(25)22-12-4-1-5-13(10-12)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHISPEIQZBXCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-6-fluorobenzyl)-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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